Fluprednidene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,15-17,24,26,28H,1,4-5,8,10-11H2,2-3H3/t15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHXHNGGPURVOS-SBTDHBFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC(=C)[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176343 | |
| Record name | Fluprednidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193-87-5 | |
| Record name | Fluprednidene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2193-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluprednidene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002193875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprednidene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08970 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluprednidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluprednidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLUPREDNIDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA517NS3N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Mechanistic Investigations
Receptor Binding and Activation Dynamics
The therapeutic effects of corticosteroids like Fluprednidene are primarily mediated through their interaction with specific intracellular receptors. medikamio.com
Glucocorticoid Receptor Interactions and Ligand Efficacy
This compound, as a synthetic glucocorticoid, exerts its effects by binding to and activating the glucocorticoid receptor (GR). medikamio.comfrontiersin.org This receptor is a member of the nuclear receptor superfamily of transcription factors and is ubiquitously expressed throughout the body. frontiersin.org Upon binding to a glucocorticoid like this compound, the receptor undergoes a conformational change, detaches from a chaperone protein complex, and translocates from the cytoplasm into the nucleus. frontiersin.orggoogle.com
Inside the nucleus, the activated GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. frontiersin.orgfrontiersin.org This binding can either stimulate (transactivation) or suppress (transrepression) the transcription of these genes, leading to the modulation of protein synthesis. google.comfrontiersin.org The anti-inflammatory effects of glucocorticoids are largely attributed to the transrepression of pro-inflammatory genes, while some of the adverse effects are linked to transactivation. plos.orgnih.gov
Table 1: Glucocorticoid Receptor Binding and Functional Parameters of Various Corticosteroids
| Compound | Receptor Binding Affinity (Kd, nM) | Transactivation (EC50, nM) | Transrepression (IC50, nM) |
| Dexamethasone | Data not available | ~1-10 | ~0.1-1 |
| Prednisolone | Data not available | 24.3 | Data not available |
| Fluticasone propionate (B1217596) | 0.5 rndsystems.com | Data not available | Data not available |
| GRM-01 (SEGRM) | 12 frontiersin.org | 60.2 frontiersin.org | Data not available |
Selective Receptor Modulation Studies
The concept of selective glucocorticoid receptor modulators (SEGRMs) has emerged as a key area of research. google.comnih.gov SEGRMs are compounds designed to preferentially induce transrepression over transactivation, with the goal of separating the anti-inflammatory benefits from the metabolic side effects of classical glucocorticoids. plos.orgnih.gov These modulators may achieve their selectivity by inducing a specific conformation of the GR upon binding, which favors interaction with certain co-regulators over others. plos.org While this compound is generally classified as a conventional glucocorticoid, the principles of selective receptor modulation are crucial for understanding the broader field of corticosteroid pharmacology. google.commims.com
Cellular and Molecular Mechanisms of Action
The interaction of this compound with the glucocorticoid receptor initiates a cascade of events at the cellular and molecular level, ultimately leading to its therapeutic effects.
Gene Expression Modulation and Transcriptomic Effects
A primary mechanism of glucocorticoid action is the modulation of gene expression. bio-rad.comsigmaaldrich.com Upon translocation to the nucleus, the this compound-GR complex directly or indirectly alters the transcription rate of a wide array of genes. google.com Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in elucidating the global effects of glucocorticoids on gene expression. nih.govresearchgate.net These studies have shown that glucocorticoids can affect the expression of hundreds of genes involved in inflammation, immunity, and metabolism. nih.govresearchgate.net The specific genes regulated by this compound would be expected to be similar to other glucocorticoids and include those encoding for cytokines, chemokines, adhesion molecules, and inflammatory enzymes.
Inhibition of Inflammatory Mediators and Signaling Pathways
This compound effectively suppresses inflammation by inhibiting the production and action of various inflammatory mediators. googleapis.comannexpublishers.com This includes reducing the synthesis of prostaglandins (B1171923) and leukotrienes by interfering with the arachidonic acid cascade. medikamio.com Furthermore, glucocorticoids are known to inhibit key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comfrontiersin.orgresearchgate.net The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition by glucocorticoids is a major component of their anti-inflammatory action. researchgate.net
Table 2: Key Inflammatory Mediators and Signaling Pathways Modulated by Glucocorticoids
| Mediator/Pathway | Effect of Glucocorticoids |
| Prostaglandins | Inhibition medikamio.com |
| Leukotrienes | Inhibition medikamio.com |
| Cytokines (e.g., TNF-α, IL-1β, IL-6) | Inhibition annexpublishers.comnih.gov |
| Chemokines | Inhibition |
| Adhesion Molecules | Inhibition |
| NF-κB Signaling Pathway | Inhibition researchgate.net |
| MAPK Signaling Pathway | Inhibition researchgate.net |
Immunosuppressive and Anti-allergic Cellular Responses
In the context of allergic reactions, which are often characterized by a type I hypersensitivity response, this compound demonstrates anti-allergic properties. drugbank.compharmacompass.com It can inhibit the infiltration of effector cells like mast cells and eosinophils into tissues and suppress the release of allergic mediators. nih.gov Glucocorticoids can also modulate the immune response by promoting a shift from a Th2-dominated response, which is characteristic of allergies, towards a more regulated state. allergy-ireland.ie This can involve the induction of regulatory T cells (Tregs) that help to suppress allergic inflammation. nih.gov
Comparative Pharmacodynamics and Relative Potency Profiling
The pharmacological potency of corticosteroids is a critical determinant of their therapeutic activity. The relative potency of this compound has been evaluated through various pharmacodynamic models, most notably the vasoconstrictor assay, and in comparative clinical investigations. The vasoconstrictor assay is a standardized method used to determine the bioequivalence and potency of topical corticosteroid preparations by measuring the degree of skin blanching they induce. nih.govbiopharmaservices.com This effect is considered proportional to the drug's anti-inflammatory activity.
In preliminary trials for a study ranking glucocorticoid preparations, this compound did not produce vasoconstriction when applied without an occlusive dressing. medicaljournalssweden.se However, vasoconstrictive effects were observed when tested under occlusion, a method used to enhance steroid absorption. medicaljournalssweden.se This finding suggests that this compound's inherent potency is influenced by its penetration through the skin barrier. In other research, this compound-21-acetate has been classified as a weak corticosteroid. karger.com
Despite its classification in some models as a lower-potency steroid, comparative clinical studies indicate its efficacy can be comparable to more potent agents in specific therapeutic contexts. For instance, a double-blind, randomized controlled trial was conducted to compare the efficacy of once-daily application of this compound-21-acetate against a thrice-daily application of Betamethasone (B1666872) 17-valerate for the treatment of lichen simplex chronicus. taylorandfrancis.com After two weeks, the study found no statistically significant difference in the reduction of symptomatology scores between the two treatment groups, suggesting that once-daily this compound was as effective as thrice-daily Betamethasone 17-valerate in this indication. taylorandfrancis.com
Another comparative study evaluated this compound against Betamethasone in the treatment of hand eczema. The results showed no clear difference between the two treatments in terms of the number of participants who healed or achieved a scoring improvement of greater than 50% after three weeks. worktribe.com
These findings highlight a distinction between potency as measured by vasoconstrictor assays and clinical effectiveness. While vasoconstrictor assays provide a useful benchmark for topical anti-inflammatory potency, the clinical performance of this compound has been shown to be comparable to that of Betamethasone in certain dermatological conditions.
Data Tables
Table 1: Summary of Comparative Clinical Trial Findings for this compound
This table summarizes the results of a comparative study on hand eczema.
| Comparison | Outcome | Result | 95% Confidence Interval | Reference |
| This compound vs. Betamethasone | Investigator-rated healing | No clear difference (RR 0.59) | 0.28 to 1.23 | worktribe.com |
| Scoring improvement > 50% | No clear difference (RR 1.21) | 0.87 to 1.67 | worktribe.com |
RR = Risk Ratio
Table 2: Relative Potency Classification of Selected Topical Corticosteroids
This table presents a general classification of topical corticosteroid potency. The classification of this compound is based on findings from vasoconstrictor assays and other research. medicaljournalssweden.sekarger.commsdmanuals.com
| Potency Class | Example Compounds |
| Class I (Most Potent) | Clobetasol propionate, Halobetasol propionate |
| Class II (Potent) | Fluocinonide, Desoximetasone, Mometasone furoate |
| Class III (Upper Mid-Strength) | Betamethasone valerate, Fluticasone propionate |
| Class IV (Mid-Strength) | Triamcinolone acetonide, Mometasone furoate |
| Class V (Lower Mid-Strength) | Fluticasone propionate, Hydrocortisone (B1673445) valerate |
| Class VI (Mild) | Desonide, Alclometasone dipropionate |
| Class VII (Least Potent) / Weak | Hydrocortisone, This compound |
Pharmacokinetic and Biotransformation Research
Absorption Studies in Biological Systems
The absorption of Fluprednidene, primarily in its acetate (B1210297) form, has been a subject of study to understand its behavior when applied topically.
Dermal Absorption Kinetics and Bioavailability
Research into the dermal absorption of this compound acetate has provided insights into its bioavailability following topical application. A significant study conducted on pigs investigated the dermal absorption of 3H-labelled this compound-21-acetate from a cream formulation. nih.gov The study revealed that when administered alone, the absorption of this compound-21-acetate was calculated to be 4.4%. nih.gov Interestingly, when administered as part of a combination cream, the absorption was found to be 2.4%. nih.gov These findings were based on the comparison of the area under the curve (AUC) of the radioactive labels after dermal application and intravenous injection. nih.gov
It has been noted that under open treatment, a minimal amount of the substance reaches systemic circulation. wikipedia.org However, the use of occlusive dressings can increase absorption, potentially leading to systemic effects. wikipedia.orgdrugfuture.com A study in humans using a combination cream containing this compound acetate for 21 days showed no reduction in hydrocortisone (B1673445) levels and no effect on the ACTH stimulation capacity of the adrenal cortex, suggesting that systemic effects are minimal under these conditions. hpra.ie
Dermal Absorption of this compound-21-Acetate in Pigs
| Formulation | Absorption Rate (%) |
| Administered Alone | 4.4 |
| Administered in Combination Cream | 2.4 |
Data sourced from a study on the dermal absorption of 3H-labelled this compound-21-acetate in pigs. nih.gov
Influence of Formulation Excipients on Absorption Profiles
The excipients within a topical formulation play a critical role in the absorption profile of the active pharmaceutical ingredient. While specific studies detailing the influence of individual excipients on this compound's absorption are not extensively documented in publicly available literature, commercial formulations provide an indication of the types of excipients used.
Commonly listed excipients in cream formulations containing this compound acetate include:
Dimethicone
Medium-chain triglycerides
White soft paraffin (B1166041)
Glyceryl monostearate
Stearyl alcohol
Macrogol stearate (B1226849)
Propylene glycol
Purified water
The presence of these agents can influence the solubility and partitioning of the drug into the skin, thereby affecting its absorption. For instance, occlusive agents can enhance hydration and subsequent drug penetration. The metamorphosis of a formulation on the skin surface, as volatile excipients evaporate, can also significantly impact drug uptake and permeation. researchgate.net
In Vitro/In Vivo Correlation in Absorption Research
Distribution Characteristics and Tissue Penetration
Following absorption, the distribution of this compound within the body is a key aspect of its pharmacokinetic profile.
Systemic Distribution Patterns
Detailed studies on the systemic distribution patterns of this compound following dermal application are limited. This is likely due to the low systemic absorption observed with typical topical use. wikipedia.org When applied topically, especially over large areas or under occlusion, corticosteroids can be absorbed in sufficient amounts to cause systemic effects, implying distribution via the bloodstream. drugfuture.com However, specific data on the concentration of this compound in various systemic tissues following topical administration is not extensively reported.
Organ-Specific Accumulation and Clearance
After topical application, this compound acetate has been shown to rapidly penetrate the skin and accumulate in the uppermost layer of the epidermis, forming a depot. hpra.ie This epidermal accumulation allows for a sustained release of the drug to the target site.
Information regarding the specific organ accumulation and clearance pathways for systemically absorbed this compound is not well-documented in the available literature. For topically applied corticosteroids in general, any systemically absorbed drug would enter the circulation and be subject to metabolism and excretion processes. However, due to the low systemic absorption of this compound under normal usage conditions, significant accumulation in and clearance from specific organs has not been a primary focus of published research.
Metabolic Pathways and metabolite Identification
Enzymatic Biotransformation Mechanisms
The metabolism of corticosteroids like this compound is predominantly carried out by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver. frontiersin.orgwikipedia.org These enzymes catalyze a variety of reactions. For corticosteroids, Phase I reactions such as hydroxylation, oxidation, and reduction are common initial steps. creative-proteomics.com These reactions introduce or expose functional groups on the steroid nucleus, slightly increasing the molecule's polarity. creative-proteomics.com
Following Phase I modifications, the molecule typically undergoes Phase II conjugation reactions. creative-proteomics.com In this phase, the modified steroid or its Phase I metabolites are coupled with endogenous, water-soluble molecules like glucuronic acid, sulfate (B86663), or glutathione. creative-proteomics.com This process, known as glucuronidation or sulfation, significantly increases the water solubility of the metabolites, preparing them for excretion. creative-proteomics.com While this compound is a synthetic steroid, its core structure undergoes these established metabolic pathways common to endogenous and other synthetic corticosteroids. wikipedia.org The enzymatic processes primarily occur in the liver, but other tissues may also possess some metabolic capacity. mayoclinic.org
Characterization of Active and Inactive Metabolites
Metabolism can result in byproducts that are either biologically active or inactive. creative-proteomics.commetabolon.com Active metabolites retain or sometimes even enhance the pharmacological activity of the parent drug, potentially prolonging its therapeutic effect. creative-proteomics.com In contrast, inactive metabolites have no significant therapeutic effect and are essentially detoxification products ready for elimination. creative-proteomics.com
This compound is often administered as this compound acetate, an ester prodrug. lookchem.commedikamio.com A prodrug is an inactive or less active compound that is converted into the active drug within the body through metabolic processes. metabolon.com In this case, enzymatic action (likely by esterase enzymes) cleaves the acetate group from this compound acetate to release the pharmacologically active form, this compound. lookchem.com
Further metabolism of the active this compound molecule leads to the formation of various metabolites. While specific, comprehensively characterized active metabolites of this compound beyond the parent molecule itself are not detailed in available literature, the general metabolic pathway for corticosteroids suggests that subsequent products are typically rendered inactive through conjugation, thereby facilitating their removal from the body. creative-proteomics.comdrugbank.comdrugbank.com The conversion to inactive forms is a critical step to prevent the accumulation of the pharmacologically active substance. creative-proteomics.com
Inter-species Differences in Metabolic Profiles
A study on the dermal absorption of this compound-21-acetate in pigs provided specific inter-species data. nih.gov When the compound was applied topically to pigs, an absorption of 4.4% was calculated when administered alone and 2.4% when given in a combination cream. nih.gov While this study focused on absorption, it highlights the use of animal models to understand the pharmacokinetics of this compound. Research on another corticosteroid, bisoprolol, showed that the amount of unchanged drug excreted in urine varied significantly between species: 50-60% in humans, 30-40% in dogs, and approximately 10% in rats and monkeys, indicating substantial differences in metabolic handling. researchgate.net These examples underscore the principle that metabolic profiles are not always consistent across species.
| Compound | Species | Key Finding | Reference |
|---|---|---|---|
| This compound-21-acetate | Pig | Dermal absorption was found to be between 2.4% and 4.4%. | nih.gov |
| Bisoprolol | Human | 50-60% of the dose is excreted unchanged in urine. | researchgate.net |
| Bisoprolol | Dog | 30-40% of the dose is excreted unchanged in urine. | researchgate.net |
| Bisoprolol | Rat & Monkey | Approximately 10% of the dose is excreted unchanged in urine. | researchgate.net |
Elimination Pathways and Excretion Kinetics
The final stage of a drug's journey through the body is its elimination. For this compound and its metabolites, this process is dictated by their physicochemical properties, particularly their water solubility. The metabolic conversions discussed previously are key to preparing the compound for efficient excretion.
The primary routes of elimination for corticosteroids and their metabolites are through the kidneys (urine) and the liver (bile and subsequent elimination in feces). researchgate.netmsdmanuals.com Water-soluble metabolites, such as glucuronide and sulfate conjugates, are readily filtered by the kidneys and excreted in the urine. mayoclinic.org Less soluble compounds or those eliminated via the liver may be excreted in the bile, entering the gastrointestinal tract and ultimately being expelled with feces. researchgate.net
Excretion kinetics describe the rate at which a drug is removed from the body, often characterized by parameters like clearance and elimination half-life. While specific kinetic values for this compound are not extensively documented in publicly available research, studies on similar compounds provide insight. For instance, research on cefazedone (B1668821) in various animal species showed rapid elimination, with 80-85% of the substance excreted within 24 hours and an elimination half-life of 1.0 to 1.6 hours from blood and organs. researchgate.net The kinetics are generally expected to follow first-order processes, where a constant fraction of the drug is eliminated per unit of time. brunel.ac.uk
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of corticosteroids like fluprednidene is highly dependent on specific structural motifs within the steroid nucleus and the nature of its substituents. Modifications to these features can dramatically alter potency, receptor affinity, and pharmacokinetic properties.
The fundamental framework for all corticosteroids is the C17 hydrocarbon 1,2-cyclopentanoperhydrophenanthrene nucleus. For a compound to exhibit significant glucocorticoid activity, certain core structural features are considered essential. The pregnane (B1235032) skeleton, characteristic of this compound, must possess a ketone group at the C-3 position and a double bond between C-4 and C-5 (a Δ⁴-3-keto moiety) in the A-ring. This configuration is crucial for binding to the glucocorticoid receptor (GR). youtube.comresearchgate.net
Further modifications to this core structure have been systematically explored to enhance therapeutic activity. The introduction of a double bond between C-1 and C-2 in the A-ring, a feature present in the "-predni-" series of steroids like prednisolone, significantly increases anti-inflammatory potency relative to hydrocortisone (B1673445). youtube.com Additionally, substitutions at the C-16 position are known to reduce or eliminate the undesirable mineralocorticoid (salt-retaining) activity. researchgate.net this compound incorporates a 16-methylidene group, which serves this purpose, separating the desired anti-inflammatory effects from potential side effects related to electrolyte imbalance.
The introduction of halogen atoms into the steroid nucleus is a well-established strategy for potentiating glucocorticoid activity. nih.govresearchgate.net this compound features a fluorine atom at the 9α-position. This modification significantly enhances both anti-inflammatory and mineralocorticoid activity by altering the electronic environment of the molecule. youtube.comuomustansiriyah.edu.iq The high electronegativity of the fluorine atom at this position is thought to increase the acidity of the 11β-hydroxyl group, leading to stronger interactions with the glucocorticoid receptor. nih.govacs.org Research has consistently shown that the position and nature of the halogen atom are critical determinants of potency and toxicity, rather than its mere presence. nih.govresearchgate.net For instance, 9α-fluorination dramatically increases binding affinity. researchgate.net
Esterification of the hydroxyl groups, particularly at the C-17 and C-21 positions, is another key strategy for modifying the therapeutic properties of corticosteroids. These modifications primarily influence the lipophilicity of the molecule. uomustansiriyah.edu.iqnih.gov Increasing lipid solubility can enhance skin absorption, making esterified derivatives preferable for dermatological preparations. uomustansiriyah.edu.iq this compound is often used as this compound acetate (B1210297), where the C-21 hydroxyl group is esterified. This modification to a more lipophilic derivative can lead to an increased rate of release from intramuscular injection sites and improved absorption through the skin. uomustansiriyah.edu.iq Studies have shown that elongating the ester chain at C-17 and C-21 can lead to an increase in both receptor binding affinity and lipophilicity. nih.gov
Table 1: Impact of Structural Modifications on Corticosteroid Activity
| Structural Modification | Position | Effect on Glucocorticoid Activity | Effect on Mineralocorticoid Activity | Rationale/Example |
|---|---|---|---|---|
| Unsaturation (Double Bond) | C1-C2 | Increase | Variable | Enhances anti-inflammatory potency (e.g., Prednisolone vs. Hydrocortisone). youtube.com |
| Methylation/Methylidene | C16 | Variable | Decrease / Eliminate | Reduces unwanted salt-retaining effects (e.g., this compound's 16-methylidene). researchgate.net |
| Halogenation (Fluorine) | C9α | Significant Increase | Significant Increase | Increases receptor binding affinity and potency. youtube.comresearchgate.netuomustansiriyah.edu.iq |
| Halogenation (Fluorine) | C6α | Increase | Variable | Enhances topical anti-inflammatory potency. bohrium.com |
| Esterification | C17 / C21 | Increase | Variable | Increases lipophilicity and skin penetration (e.g., this compound acetate). uomustansiriyah.edu.iqnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a computational approach to formalize the relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models translate physicochemical properties and molecular descriptors into a mathematical equation that can predict the activity of new, untested compounds. wikipedia.org
For corticosteroids, numerous QSAR models have been developed to predict their binding affinity to the glucocorticoid receptor and other pharmacokinetic properties. nih.govnih.govnih.gov These models are built using a "training set" of steroids with known activities. Various molecular descriptors, such as electronic properties (e.g., atomic charges), steric factors, and lipophilicity (logP), are calculated for each molecule. nih.govkg.ac.rs
Statistical methods like multiple linear regression and partial least squares are then used to generate an equation that best correlates these descriptors with biological activity. nih.govingentaconnect.com For instance, one study on 30 steroids found that the charges of atoms at positions 3, 4, 5, 8, 9, and 16 of the steroid nucleus significantly contribute to binding affinity. nih.gov
The predictive power of a QSAR model is crucial and is assessed through a process called validation. This often involves using the model to predict the activity of a "test set" of compounds that were not used in its creation. Statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used to evaluate the model's robustness and predictive performance. nih.gov Successful QSAR models for corticosteroids have achieved significant correlations, with R² values often ranging from 0.84 to 0.98. nih.gov
A more advanced approach, known as Group-based QSAR (G-QSAR) or fragment-based QSAR, has emerged to provide more detailed insights for lead optimization. vlifesciences.comnih.gov Unlike conventional QSAR which treats the molecule as a whole, G-QSAR divides each molecule in the dataset into a series of fragments. vlifesciences.com Descriptors are then calculated for each fragment, and a relationship is established between these fragment descriptors and the activity of the entire molecule. vlifesciences.com
Computational Chemistry Approaches in this compound Research
Computational chemistry offers a powerful toolkit for investigating drug-receptor interactions at an atomic level. nih.govchemrxiv.org Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction of ligands like this compound with their biological targets, primarily the glucocorticoid receptor.
Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.govdovepress.commdpi.com This provides a static snapshot of the binding mode and helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For corticosteroids, docking studies can reveal how modifications like halogenation or esterification alter the fit within the GR's binding pocket. ingentaconnect.com
Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the ligand-receptor complex over time. nih.govdovepress.com This provides a dynamic view of the interaction, revealing the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.gov These simulations are computationally intensive but offer invaluable insights into the thermodynamics and kinetics of binding that are not available from static models. nih.gov Such computational approaches are integral to modern drug design, allowing for the rational design of more potent and selective therapeutic agents based on a detailed understanding of their molecular behavior. spectroscopyonline.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its protein target, the glucocorticoid receptor. nih.gov
Molecular Docking Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking studies would be performed using the ligand-binding domain (LBD) of the glucocorticoid receptor. The primary goal is to elucidate the specific molecular interactions that stabilize the this compound-GR complex.
Key interactions for corticosteroids within the GR LBD are well-characterized. These typically involve hydrogen bonds with specific amino acid residues. For instance, the C3-keto group and the C20-carbonyl group of the steroid backbone are crucial for binding. The 11β-hydroxyl group is also a key feature for glucocorticoid activity, forming a critical hydrogen bond within the receptor pocket. oup.com In the case of this compound, its specific structural features, such as the 9α-fluoro and 16-methylene groups, would be of particular interest. The 9α-fluoro substitution is known to enhance glucocorticoid potency, and docking studies can help to rationalize this by showing how this modification alters the electronic properties and local interactions within the binding site. researchgate.net
A hypothetical molecular docking result for this compound within the GR LBD might reveal the following interactions, similar to those observed for other potent glucocorticoids like dexamethasone: tandfonline.com
| Interacting Residue | Interaction Type | This compound Moiety |
| Gln570 | Hydrogen Bond | 21-hydroxyl |
| Arg611 | Hydrogen Bond | C20-carbonyl |
| Asn564 | Hydrogen Bond | 11β-hydroxyl |
| Gln642 | Hydrogen Bond | 3-keto |
| Leu566 | van der Waals | Steroid backbone |
| Met604 | van der Waals | Steroid backbone |
Molecular Dynamics (MD) Simulations
Following molecular docking, MD simulations can provide a more dynamic and realistic view of the this compound-GR complex. frontiersin.org These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the complex and the conformational changes that may occur upon ligand binding. tandfonline.com
An MD simulation of the this compound-GR complex would likely focus on several key aspects:
Stability of the complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms would be monitored to ensure that the complex remains stable throughout the simulation.
Hydrogen bond analysis: The persistence of key hydrogen bonds identified in the docking studies would be analyzed to confirm their importance in anchoring the ligand in the binding pocket.
Conformational changes: MD simulations can reveal how the binding of this compound influences the conformation of the GR LBD, particularly in regions known to be important for coactivator or corepressor binding. frontiersin.org
Role of water molecules: The simulations can also elucidate the role of water molecules in mediating interactions between this compound and the receptor.
The insights gained from these simulations are crucial for understanding the molecular basis of this compound's activity and for the rational design of new analogues with improved properties.
In Silico Screening for Novel Analogues
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be used to discover novel analogues of this compound with potentially enhanced activity, selectivity, or pharmacokinetic properties.
Pharmacophore Modeling and Virtual Screening
A common approach in in silico screening is to develop a pharmacophore model. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor. For this compound, a pharmacophore model would be built based on its known structure and the key interactions observed in molecular docking and dynamics simulations. This model would likely include hydrogen bond donors and acceptors, hydrophobic features, and the specific spatial arrangement of these elements.
Once a pharmacophore model is established, it can be used to screen large compound databases for molecules that match the pharmacophore. The resulting "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, to refine the selection of candidates for chemical synthesis and biological testing. acs.org
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is another powerful in silico method that can be used to guide the design of novel analogues. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov To develop a QSAR model for this compound analogues, a dataset of related compounds with known binding affinities for the glucocorticoid receptor would be required.
Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, surface area.
By applying statistical methods, a QSAR model can be built that predicts the biological activity of new, untested compounds based on their molecular descriptors. This allows for the prioritization of the most promising analogues for synthesis.
A hypothetical workflow for the in silico screening of novel this compound analogues could be as follows:
| Step | Description |
| 1. Library Preparation | A large database of virtual compounds is prepared for screening. |
| 2. Pharmacophore-based Screening | The compound library is filtered using a pharmacophore model based on this compound. |
| 3. Molecular Docking | The hits from the pharmacophore screen are docked into the GR LBD to predict their binding modes and affinities. |
| 4. QSAR Modeling | A QSAR model is used to predict the binding affinity of the docked compounds. |
| 5. ADMET Prediction | The most promising candidates are evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using computational models. |
| 6. Selection of Candidates | A final set of novel analogues is selected for synthesis and experimental validation. |
Through the iterative application of these computational techniques, it is possible to rationally design and discover novel this compound analogues with optimized therapeutic profiles.
Clinical Research Methodologies and Efficacy/safety Outcomes Analysis
Efficacy Assessments in Dermatological Conditions
Fluprednidene, a glucocorticoid developed for treating inflammatory skin diseases, has been the subject of various clinical studies to determine its effectiveness. ncats.io
Comparative Efficacy Studies Against Established Therapies
Another method for comparing the potency of topical corticosteroids is the vasoconstriction assay, which measures the blanching effect of the steroid on the skin. This method is often used to classify steroids by potency due to the time and expertise required for comprehensive clinical trials. medicaljournalssweden.se Studies using this method have helped to rank various glucocorticoid creams and ointments, providing a basis for their classification into different potency groups. medicaljournalssweden.se
Comparative Efficacy of this compound Acetate (B1210297)
| Comparator | Study Design | Key Findings | Reference |
|---|---|---|---|
| Betamethasone (B1666872) 17-valerate | Double-blind, randomized controlled trial | No significant difference in symptomatology score reduction after 2 weeks. This compound applied once daily was as effective as betamethasone applied thrice daily. | taylorandfrancis.com |
Randomized Controlled Trial Designs in Dermatological Research
Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy and safety of new medical treatments. libguides.com In an RCT, participants are randomly assigned to either an experimental group, which receives the new treatment, or a control group, which receives a placebo or a standard treatment. libguides.comgwu.edu This randomization helps to minimize bias, ensuring that any observed differences between the groups can be attributed to the intervention being studied. libguides.com
Key features of RCTs include:
Blinding: To reduce bias, RCTs can be single-blind (participants are unaware of their group assignment), double-blind (both participants and researchers are unaware), or triple-blind (participants, researchers, and data analysts are unaware). libguides.com
Control Group: The use of a control group allows for a direct comparison to determine the new treatment's effectiveness. gwu.edu
Clearly Identified Populations: The characteristics of the participants are well-defined. gwu.edu
In dermatological research, RCTs are crucial for assessing the effectiveness of treatments for various skin conditions. However, it is important to ensure that the randomization is truly random and that there are no confounding variables between the study groups. gwu.edu
Efficacy Outcomes in Chronic Inflammatory Skin Diseases
Chronic inflammatory skin diseases, such as psoriasis and atopic dermatitis, are characterized by persistent and relapsing inflammation driven by a dysregulated immune response. mdpi.com Topical corticosteroids like this compound are a cornerstone in managing these conditions due to their broad-spectrum anti-inflammatory effects, which provide rapid symptom relief, especially during acute flares. mdpi.com
The therapeutic landscape for these diseases has expanded significantly with the advent of biologic drugs and small molecules, which have shown greater efficacy and safety compared to traditional systemic drugs. frontiersin.org However, topical corticosteroids remain one of the most commonly prescribed treatments for conditions like psoriasis vulgaris and atopic dermatitis. jcadonline.com
Recent research has focused on newer targeted therapies, including Janus kinase (JAK) inhibitors and phosphodiesterase-4 (PDE-4) inhibitors, which have demonstrated effectiveness in treating chronic inflammatory skin diseases. jcadonline.comnih.govnih.gov Network meta-analyses of clinical trials have been conducted to compare the efficacy of various topical treatments for eczema, ranking them based on their ability to reduce signs and symptoms. nih.gov These analyses have shown that potent topical corticosteroids are consistently effective. nih.gov
Clinical Safety Profile and Adverse Reaction Mechanisms
Cutaneous Adverse Reactions: Incidence, Severity, and Pathophysiology
Cutaneous adverse drug reactions are common, accounting for a significant percentage of all reported adverse drug reactions. mhmedical.com Most of these reactions are benign, with morbilliform rash and urticaria being the most frequent. mhmedical.com However, severe cutaneous adverse reactions (SCARs) can occur, which are potentially life-threatening and involve the skin and mucous membranes. wikipedia.org
SCARs include a group of syndromes such as:
Drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome wikipedia.orgnih.gov
Stevens-Johnson syndrome (SJS) wikipedia.orgnih.gov
Toxic epidermal necrolysis (TEN) wikipedia.orgnih.gov
Acute generalized exanthematous pustulosis (AGEP) wikipedia.orgnih.gov
The pathophysiology of these reactions often involves a delayed-type hypersensitivity (Type IV) T-cell mediated immune response. nih.govmedscape.combiomolther.org Genetic factors, such as specific human leukocyte antigen (HLA) types, can predispose individuals to developing SCARs in response to certain drugs. wikipedia.org
For corticosteroids like this compound, contact allergy is a possible cutaneous adverse reaction. In a study of 315 patients with corticosteroid contact allergy, 10 had positive patch tests to this compound acetate. taylorandfrancis.com It is often difficult to determine if these reactions are caused by the specific corticosteroid or are due to cross-reactivity with other corticosteroids. taylorandfrancis.com
Types of Immunological Drug Reactions
| Type | Mediator | Clinical Manifestation Examples | Reference |
|---|---|---|---|
| Type I | IgE | Urticaria, angioedema, anaphylaxis | medscape.com |
| Type II | Cytotoxic antibodies | Hemolysis, purpura | medscape.com |
| Type III | Immune complexes | Vasculitis, serum sickness | medscape.com |
Systemic Pharmacodynamic Responses and Biomarker Research
Pharmacodynamic biomarkers are measurable indicators of a drug's biological activity. nih.gov They provide information on a drug's mechanism of action and can be used to assess efficacy and safety. mdpi.com In drug development, these biomarkers can help in dose selection and in understanding how a drug affects the body at a cellular, tissue, or systemic level. mdpi.com
Biomarker research in the context of immunosuppressive drugs, including corticosteroids, aims to identify markers that can reflect the degree of immunosuppression in a patient. oatext.com This could involve evaluating intermediates in the drug's mechanism of action, such as cytokine synthesis or lymphocyte proliferation. oatext.com For instance, the expression of lymphocyte surface antigens is being explored as a potential biomarker. oatext.com
The goal of this research is to move towards a more personalized approach to therapy, where drug administration can be tailored to an individual's biological response, thereby improving efficacy and safety. oatext.com While specific systemic pharmacodynamic biomarker research for this compound is not extensively detailed in the provided results, the general principles of biomarker research for corticosteroids would apply. This includes looking for markers of T-cell response and other immunological parameters to monitor the drug's effect. oatext.com
Allergic Contact Hypersensitivity and Cross-Reactivity Patterns
Allergic contact dermatitis (ACD) is a potential, though infrequent, side effect of topical corticosteroid use, including this compound. wikipedia.org The diagnosis is confirmed through patch testing. nih.gov Studies have shown that tixocortol (B133387) pivalate, budesonide, and hydrocortisone (B1673445) 17-butyrate are common culprits in causing ACD. scielo.br These molecules are thought to more readily bind to arginine in serum proteins, creating an antigen. scielo.br
Corticosteroids have been categorized into groups to better understand cross-reactivity patterns in patients with ACD. actasdermo.org A widely recognized classification system, later modified, divides corticosteroids into three groups based on their chemical structure and allergenic profiles. scielo.bractasdermo.org this compound acetate is classified within a group that includes other halogenated and/or C16-methylated molecules. actasdermo.orgsci-hub.se This group generally has a lower sensitizing capacity compared to others. actasdermo.org
In a study of 315 patients with known corticosteroid contact allergy, 10 individuals showed a positive patch test to this compound acetate. taylorandfrancis.com It's often difficult to determine if these reactions are due to direct sensitization from a product containing this compound acetate or from cross-reactivity with other corticosteroids. taylorandfrancis.com Patients with suspected corticosteroid allergy are often tested with a series of different corticosteroids to identify specific sensitivities and cross-reactivity patterns. taylorandfrancis.com
It is important to note that patients can be sensitive to more than one group of corticosteroids. scielo.br Therefore, if a patient has a positive patch test to a marker corticosteroid, further testing with a specific corticosteroid series is often recommended to guide future treatment choices. nih.gov
Pharmacological Interaction Studies
Drug-Drug Interactions Affecting this compound Kinetics
The systemic absorption of topical corticosteroids like this compound is generally low, especially when applied to limited areas of skin without occlusion. wikipedia.org However, when systemic absorption does occur, the potential for drug-drug interactions affecting its pharmacokinetic profile becomes a consideration.
Corticosteroids are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4. chemeurope.comopeneducationalberta.ca Therefore, drugs that induce or inhibit this enzyme system can potentially alter the metabolism of systemically absorbed this compound.
Potential Inducers of CYP3A4:
Barbiturates mims.comndrugs.com
Carbamazepine mims.comndrugs.com
Phenytoin mims.comndrugs.com
Primidone mims.comndrugs.com
Rifampicin mims.comndrugs.com
These substances can increase the metabolism of corticosteroids, potentially reducing their systemic effects. mims.comndrugs.com
Potential Inhibitors of CYP3A4:
Azole antifungals (e.g., ketoconazole, itraconazole) msdmanuals.com
Macrolide antibiotics (e.g., erythromycin, clarithromycin) msdmanuals.com
Protease inhibitors (e.g., ritonavir) msdmanuals.com
These drugs can decrease the metabolism of corticosteroids, leading to increased plasma concentrations and a higher risk of systemic side effects. nih.gov
It is important to note that the clinical significance of these potential interactions with topically applied this compound is likely low due to minimal systemic absorption. However, the risk may increase with long-term use, application to large surface areas, or use of occlusive dressings. mims.com
Interactions Influencing Systemic Physiological Parameters
When systemically absorbed, this compound, as a glucocorticoid, has the potential to interact with other medications, leading to alterations in various physiological parameters.
Interactions with Antihypertensives and Antidiabetics: Corticosteroids can increase blood glucose levels and blood pressure. drugbank.comdrugs.com Consequently, they may counteract the effects of antidiabetic medications (e.g., sulfonylureas, metformin) and antihypertensive drugs, potentially necessitating dosage adjustments of these agents. mims.comndrugs.comdrugbank.com
Interactions with Diuretics: Concurrent use of this compound with thiazide or loop diuretics (e.g., furosemide) can enhance potassium loss, increasing the risk of hypokalemia. mims.comndrugs.com
Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs): There may be an increased risk of gastrointestinal bleeding and ulceration when corticosteroids are used concomitantly with NSAIDs. mims.comndrugs.com
Interactions with Other Medications:
Salicylates: Corticosteroids can decrease serum salicylate (B1505791) concentrations. mims.comndrugs.com
Antimuscarinics: The effect of antimuscarinic agents in myasthenia gravis may be diminished. mims.comndrugs.com
It is crucial for healthcare professionals to be aware of these potential interactions, especially when treating patients with comorbidities who are on multiple medications.
Optimized Therapeutic Regimens and Clinical Trial Design Considerations
Investigation of Intermittent vs. Continuous Application Regimens
Research has explored different application strategies for topical corticosteroids to maximize efficacy while minimizing potential side effects. One area of investigation has been the comparison of intermittent versus continuous application regimens.
A multicenter, double-blind study involving 44 patients with eczema compared the efficacy of continuous twice-daily application of 0.1% this compound-21-acetate with intermittent therapy. nih.gov The intermittent regimens involved treatment-free intervals of one, two, or three days. nih.gov The study, conducted over 21 days, found that all regimens, both continuous and intermittent, were effective, achieving at least a 90% reduction in lesions. nih.gov Notably, the regimen with a three-day intermission demonstrated comparable efficacy to continuous application, despite a 75% reduction in the total amount of glucocorticoid used. nih.gov
This suggests that intermittent therapy with this compound may be a viable option, offering the potential for reduced corticosteroid exposure without compromising therapeutic outcomes. Further research into proactive, intermittent application as a maintenance strategy to prevent relapses has also been a focus in the broader field of topical corticosteroid therapy for chronic skin conditions like atopic eczema. researchgate.netnih.gov
Stratification and Subgroup Analysis in Clinical Populations
To enhance the precision and applicability of clinical trial results for this compound, considerations for study design should include stratification and subgroup analysis.
Stratified Randomization: This technique can be employed to ensure that patient groups are balanced with respect to important baseline characteristics that could influence treatment outcomes. nih.gov For dermatological trials, these factors might include:
Severity of the disease (e.g., mild, moderate, severe)
Anatomical location of the lesions
Patient age
Presence of specific clinical features (e.g., lichenification, excoriation)
By stratifying for such covariates, researchers can reduce the risk of imbalances between treatment arms that could confound the results, which is particularly important in smaller clinical trials. nih.gov
Subgroup Analysis: Analyzing treatment effects within specific subgroups of the study population can provide valuable insights into whether the efficacy of this compound varies among different patient profiles. nih.govresearchgate.net Pre-planned subgroup analyses are crucial to avoid spurious findings that can arise from post-hoc data dredging. europa.eu
Potential subgroups for analysis in this compound trials could be based on:
Etiology of the dermatosis: (e.g., atopic dermatitis vs. contact dermatitis)
Previous treatment history: (e.g., treatment-naïve vs. previously treated with other corticosteroids)
Demographic factors: (e.g., age groups, different skin types)
Investigating treatment effects in these well-defined subgroups can help to identify patient populations that may derive the most benefit from this compound therapy and to tailor treatment recommendations more effectively. europa.eu
Synthetic Strategies and Advanced Analytical Research
Chemical Synthesis Methodologies for Fluprednidene and its Analogues
The synthesis of this compound, a complex steroidal molecule, involves a multi-step process starting from readily available steroid precursors. The key transformations include the introduction of the 16-methylene group and the stereoselective fluorination at the 9α-position.
Novel Synthetic Routes and Process Optimization
The traditional synthesis of corticosteroids often involves lengthy and inefficient processes. Modern synthetic chemistry focuses on developing novel routes and optimizing existing processes to enhance yield, reduce costs, and improve sustainability. For corticosteroids like this compound, process optimization is a critical aspect of manufacturing.
One of the pivotal steps in the synthesis of this compound is the introduction of the 16-methylene group. A common strategy involves the transformation of a 17-keto steroid precursor. This can be achieved by first activating the C16 position, followed by a reaction with a formaldehyde-generating agent. google.com
Process optimization strategies in corticosteroid synthesis often focus on:
Enzyme-Assisted Biotransformation : Utilizing immobilized enzymes can lead to higher reaction specificity and reduced by-product formation compared to traditional microbial transformations. apexvia.com
Continuous Flow Chemistry : This technology offers improved process efficiency, better heat and mass transfer, enhanced safety, and easier scale-up compared to batch synthesis. uva.nl
Raw Material Sourcing : Optimizing the sourcing of high-purity intermediates is crucial for cost control. apexvia.com
Waste Minimization : Implementing solvent recovery and closed-loop systems contributes to a more environmentally friendly process. apexvia.com
A conceptual novel synthetic approach could involve a convergent synthesis where key fragments of the steroid are synthesized separately and then combined, potentially reducing the number of steps in the main synthetic pathway.
| Optimization Strategy | Key Advantages | Relevant Precursor Type |
| Enzyme-Assisted Biotransformation | Higher specificity, fewer by-products, milder reaction conditions. | Cortisol or cortisone (B1669442) derivatives. apexvia.com |
| Continuous Flow Chemistry | Improved efficiency, safety, and scalability. uva.nl | Advanced steroid intermediates. |
| Convergent Synthesis | Potentially shorter overall synthesis, higher overall yield. | Functionalized A/B and C/D ring systems. |
Stereoselective Synthesis Approaches
The biological activity of this compound is highly dependent on its stereochemistry. Therefore, controlling the stereoselectivity of key reactions, particularly the introduction of the 9α-fluoro group, is of paramount importance.
The fluorination of the steroid nucleus is a challenging transformation. numberanalytics.com Electrophilic fluorinating agents are commonly employed for this purpose. The choice of the fluorinating agent and the reaction conditions are critical for achieving the desired stereoselectivity. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been successfully used for the stereoselective fluorination of steroid enolates and related intermediates. google.comgoogle.com The stereochemical outcome is often directed by the steric hindrance of the existing functional groups on the steroid scaffold. nih.gov
The synthesis of fluorinated steroids can be challenging due to the high reactivity of fluorine and the complexity of the steroid molecule. numberanalytics.com Strategies to overcome these challenges include the use of directing groups to control regioselectivity and the optimization of reaction conditions to improve yields and purity. numberanalytics.com
| Fluorinating Agent | Substrate Type | Key Feature |
| Selectfluor® | Steroid enolates/enol ethers | High stereoselectivity for α-fluorination. google.comgoogle.com |
| Perchloryl fluoride | 3-enol esters of pregnanes | Can lead to mixtures of 6β/6α isomers. googleapis.com |
| Tetrabutylammonium difluorodimethylphenylsilicate | Steroidal tosylates | Sₙ2 reaction leading to inversion of configuration. cas.cz |
Advanced Analytical Techniques in Research
The characterization and quality control of this compound require the use of sophisticated analytical techniques to confirm its identity, purity, and stability.
Spectroscopic and Chromatographic Characterization Methods
A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. drugbank.com For a fluorinated steroid like this compound, ¹⁹F NMR is particularly valuable for confirming the presence and environment of the fluorine atom. semanticscholar.org Quantitative NMR (qNMR) can also be used for content determination without the need for a reference standard. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for identifying impurities. nih.govbitesizebio.com
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the analysis of non-volatile compounds like corticosteroids. openaccessjournals.comlabmanager.com It is used for identification, quantification, and purity assessment. Gas Chromatography (GC) is generally less suitable for large, non-volatile molecules like this compound unless derivatization is performed. bitesizebio.com
| Analytical Technique | Information Obtained | Application for this compound |
| ¹H and ¹³C NMR | Detailed structural information of the steroid backbone. | Structure elucidation and confirmation. drugbank.com |
| ¹⁹F NMR | Presence, number, and chemical environment of fluorine atoms. | Confirmation of fluorination. semanticscholar.org |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Identification and structural confirmation. drugbank.com |
| HPLC | Separation, identification, and quantification. | Purity testing, stability studies, and assay. semanticscholar.orgrsc.org |
| LC-MS | Separation with mass identification of components. | Impurity identification and characterization. nih.gov |
A study comparing ¹⁹F NMR with HPLC for the content determination of fluorinated pharmaceuticals, including this compound acetate (B1210297), found that the NMR method was a suitable and rapid analytical tool. semanticscholar.org The results from both methods were in good agreement.
Impurity Profiling and Stability-Indicating Assays
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. nih.govpharmainfo.in Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the active pharmaceutical ingredient (API). nih.gov
Impurity Profiling: The goal of impurity profiling is the detection, identification, and quantification of all potential impurities. ijbpas.com This is typically achieved using a combination of chromatographic and spectroscopic techniques, with LC-MS being particularly powerful for identifying unknown impurities. nih.gov Common types of impurities in corticosteroids include isomers, oxidation products, and products of side reactions. scirp.org
Stability-Indicating Assays: Stability-indicating methods are analytical procedures that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. scirp.orgneliti.com For this compound, a stability-indicating HPLC method would be developed and validated according to ICH guidelines. This involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. The method must be able to separate the intact drug from all the degradation products formed. rsc.org
| Stress Condition | Potential Degradation Pathway |
| Acid/Base Hydrolysis | Ester hydrolysis (of the acetate group), Mattox rearrangement. scirp.org |
| Oxidation | Oxidation of hydroxyl groups or the double bonds. |
| Thermal Degradation | Various decomposition reactions. |
| Photodegradation | Reactions induced by light exposure. |
The development of a robust stability-indicating method is crucial for determining the shelf-life and appropriate storage conditions for this compound formulations.
Preclinical and Translational Toxicology Research
In Vitro and In Vivo Acute Toxicity Profiling
Comprehensive data from formal in vitro and in vivo acute toxicity studies for Fluprednidene is limited in publicly available literature. Safety Data Sheets (SDS) for this compound Acetate (B1210297) consistently report that data for oral, dermal, and inhalation acute toxicity (LD50) is not available. cleanchemlab.com
Table 1: Acute Toxicity Data for this compound Acetate
| Test | Route of Administration | Species | Value | Reference |
| LD50 | Oral | Not Specified | No Data Available | cleanchemlab.com |
| LD50 | Dermal | Not Specified | No Data Available | cleanchemlab.com |
| LD50 | Inhalation | Not Specified | No Data Available | cleanchemlab.com |
Despite the lack of specific LD50 values, some sources classify the compound based on its potential hazards. For instance, one safety data sheet suggests it may be harmful if swallowed, falling under Acute toxicity, oral (Category 4). angenechemical.com
Subchronic and Chronic Exposure Studies
Information regarding dedicated subchronic and chronic exposure studies for this compound is scarce. criver.com The existing research primarily focuses on the well-documented effects of corticosteroids on the skin with prolonged use.
Long-Term Systemic Effects and Organ Specificity
Dermal Tolerance and Atrophy Induction Studies
The most frequently documented toxicological effect of this compound relates to dermal applications. Topical corticosteroids are known to cause skin atrophy. amazonaws.comnih.gov This is characterized by thinning of the skin, increased transparency, and the potential appearance of striae and telangiectasias. pom.go.idamazonaws.com
A comparative clinical study investigated the skin-thinning (atrophogenic) potential of this compound acetate against other corticosteroids. The study found that this compound thinned the skin to a lesser extent than betamethasone (B1666872) 17,21-dipropionate. nih.gov However, even with discontinuous application schedules (e.g., one day of application followed by a one or two-day interval), significant skin thinning was still observed over an 8-week period. nih.gov The underlying mechanism for corticosteroid-induced dermal atrophy involves the inhibition of collagen synthesis and decreased fibroblast growth. amazonaws.com
Table 2: Dermal Atrophy Induction by this compound Acetate
| Study Type | Application | Observation | Finding | Reference |
| Comparative Clinical Study | Continuous and Discontinuous | Measurement of skin thickness | This compound acetate caused less skin thinning compared to betamethasone 17,21-dipropionate, but still produced significant atrophy. | nih.gov |
Genotoxicity and Carcinogenicity Investigations
There is no available data from specific genotoxicity or carcinogenicity studies for this compound. cleanchemlab.com Material Safety Data Sheets indicate that information on germ cell mutagenicity and carcinogenicity has not been determined. cleanchemlab.com Furthermore, it has been noted that long-term animal studies to determine the carcinogenic potential of topical corticosteroids, in general, have not been performed. skintherapyletter.com
Reproductive and Developmental Toxicology
While specific reproductive and developmental toxicology studies on this compound are not detailed in the available literature, the compound is classified as having potential reproductive toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound acetate is suspected of damaging fertility or the unborn child (Hazard statement H361). echemi.comnih.gov
Table 3: GHS Classification for this compound Acetate Reproductive Toxicity
| Hazard Class | Hazard Statement Code | Hazard Statement | Reference |
| Reproductive toxicity, Category 2 | H361 | Suspected of damaging fertility or the unborn child | echemi.comnih.gov |
Animal studies with corticosteroids, as a class, have shown the potential for fetal abnormalities when administered systemically or topically in large amounts for prolonged periods. skintherapyletter.comnih.gov However, a comprehensive review of observational studies in humans did not find a causal association between maternal use of topical corticosteroids of any potency and most adverse pregnancy outcomes, though some evidence suggested a potential link between potent corticosteroids and low birth weight. nih.govcore.ac.uk
Ecotoxicological Impact Assessments and Environmental Fate
Data on the ecotoxicological impact and environmental fate of this compound are limited. One Safety Data Sheet explicitly states that there are no data on the ecotoxicity of the product and that its persistence, degradability, and bioaccumulative potential are unknown. cleanchemlab.com
However, GHS classifications available from other sources indicate potential environmental hazards.
Table 4: GHS Classification for this compound Acetate Aquatic Toxicity
| Hazard Class | Hazard Statement Code | Hazard Statement | Reference |
| Hazardous to the aquatic environment, long-term hazard | H412 | Harmful to aquatic life with long lasting effects | nih.gov |
This classification suggests that the compound may pose a risk to aquatic ecosystems, though specific studies detailing the mechanisms and extent of this impact are not available.
Emerging Research Directions and Future Perspectives
Novel Drug Delivery Systems and Formulation Innovations
The development of advanced drug delivery systems for Fluprednidene is a key area of research, aiming to enhance its therapeutic efficacy and patient compliance. These innovations focus on improving the targeted delivery and local bioavailability of the drug while also exploring mechanisms for sustained release.
The primary goal of targeted drug delivery is to concentrate the therapeutic agent at the site of action, thereby maximizing its effectiveness and minimizing systemic exposure. mims.com For a topical corticosteroid like this compound, this means ensuring optimal penetration into the skin layers where the inflammation resides. Research is exploring various strategies to achieve this, including the use of nanotechnology-based carriers like liposomes, polymeric nanoparticles, and nanosponges. mims.comdrugcentral.org These carriers can encapsulate this compound, improving its stability and facilitating its transport across the skin barrier. drugcentral.org
Furthermore, innovative formulation technologies such as 3-D printed pharmaceuticals are being investigated for their potential to create customized drug delivery systems for compounds like this compound. biosynth.com These technologies could allow for the precise control of drug release and the creation of complex, multi-layered dosage forms.
Sustained-release systems are designed to deliver a drug over an extended period, maintaining a constant therapeutic concentration and reducing the frequency of administration. pharmaoffer.com This is particularly beneficial for chronic conditions that require long-term treatment. For this compound, sustained-release formulations could improve patient adherence and reduce the risk of side effects associated with frequent application.
One promising approach is the use of polymer-based systems. ed.gov In these systems, this compound is dispersed within a polymer matrix that controls its release rate. ed.gov The properties of the polymer can be tailored to achieve a specific release profile, ensuring a steady and prolonged therapeutic effect. ed.gov Micro-encapsulation is another technique being explored, where the active pharmaceutical ingredient is coated with layers of insoluble compounds to form microspheres with consistent dissolution rates. pharmaoffer.com
The development of emulgels, which combine the properties of an emulsion and a gel, also offers a platform for the sustained release of hydrophobic drugs like this compound. These formulations can enhance drug loading and provide a controlled release profile.
Exploration of Broader Therapeutic Applications
While this compound is primarily used for dermatological conditions, emerging research suggests its potential in other therapeutic areas. This exploration beyond its traditional indications could open up new avenues for its clinical use.
One of the most promising non-dermatological applications for this compound is in ophthalmology. Research has indicated its potential use in treating inflammation-mediated conditions of the eye, such as uveitis and macular edema. google.com Bioerodible implants containing steroidal anti-inflammatory agents, including this compound acetate (B1210297), are being investigated for their ability to deliver the drug directly to the vitreous of the eye. google.com Furthermore, this compound acetate has been identified as a potential sealant for choroidal neovascularization, a condition that can lead to vision loss. biosynth.com Its biocompatibility makes it suitable for ophthalmic applications as it does not cause adverse reactions in the cornea. biosynth.com Liquid formulations, including solutions and suspensions, are also being explored for the extended delivery of therapeutic agents like this compound to the eye. google.com
Combination therapy, where two or more drugs are used together, can offer several advantages, including enhanced efficacy and a reduced risk of drug resistance. nih.gov this compound acetate is often combined with antifungal agents, such as miconazole (B906) nitrate, for the treatment of inflammatory dermatomycoses where a bacterial or fungal infection is present or suspected. axplora.comtargetpharma.gr This combination leverages the anti-inflammatory properties of this compound and the antimicrobial action of the antifungal agent. targetpharma.gr
The concept of synergistic effects, where the combined effect of two drugs is greater than the sum of their individual effects, is a key driver in the development of combination therapies. elifesciences.org While specific studies on the synergistic effects of this compound with other drugs are limited, the principles of drug synergy are being applied to develop more effective treatments. elifesciences.org For instance, mutual prodrugs, which combine two synergistic drugs in a single molecule, represent an innovative approach to combination therapy. google.com
The following table provides an overview of some of the compounds that are often used in combination with or are structurally related to this compound.
| Compound Name | Therapeutic Class |
| Miconazole Nitrate | Antifungal targetpharma.gr |
| Gentamicin Sulfate (B86663) | Antibiotic pom.go.id |
| Betamethasone (B1666872) | Corticosteroid taylorandfrancis.com |
| Hydrocortisone (B1673445) | Corticosteroid medicaljournalssweden.se |
| Prednisolone | Corticosteroid drugcentral.org |
Translational Research and Clinical Implementation Challenges
The translation of promising research findings from the laboratory to clinical practice is a complex and challenging process. For a compound like this compound, several hurdles must be overcome to ensure that novel formulations and applications reach the patients who need them.
One of the primary challenges in translational research is bridging the gap between preclinical "proof-of-concept" studies and clinical trials. nih.gov Data from preclinical models may not always be predictive of the clinical outcomes in humans, necessitating careful design and interpretation of studies. nih.gov For topical treatments like this compound, this includes developing accurate models of the skin and the specific disease being targeted.
The regulatory landscape also presents a significant challenge. nih.gov New drug delivery systems and formulations must undergo rigorous evaluation to ensure their safety and efficacy before they can be approved for clinical use. This can be a lengthy and expensive process, particularly for innovative technologies that may not have established regulatory pathways.
Furthermore, the clinical implementation of new treatments can be hindered by a lack of awareness and education among healthcare professionals and patients. Effective communication of the benefits and risks of new therapies is crucial for their successful adoption. ed.gov For a potent corticosteroid like this compound, addressing concerns about potential side effects and ensuring appropriate use are paramount. nih.gov
Finally, the development of new therapies must consider the economic realities of the healthcare system. The cost-effectiveness of novel treatments is a key factor in their widespread adoption and reimbursement by healthcare payers.
Global Research Landscape and Developmental Trends in Corticosteroids
The global market for corticosteroids is substantial and continues to grow, driven by the rising prevalence of inflammatory and autoimmune diseases, an aging population, and increasing healthcare expenditure worldwide. nih.gov Projections indicate that the global corticosteroids market size, valued at USD 5.30 billion in 2023, will expand at a compound annual growth rate (CAGR) of 5.49% from 2024 to 2030. nih.gov This growth is also fueled by the significant role of corticosteroids in cancer treatment, where they are used to manage inflammation and treatment-related side effects. nih.goversnet.org
North America currently dominates the corticosteroid market, a trend attributed to a large patient population and the presence of major pharmaceutical manufacturers. nih.govchildrensnational.org However, the Asia-Pacific region is expected to witness the fastest growth, driven by improving healthcare infrastructure, rising disposable incomes, and a growing awareness of inflammatory conditions. bjbms.org
Key players in the global corticosteroids market include a mix of multinational pharmaceutical corporations and specialized manufacturers. Companies such as Pfizer Inc., Novartis AG, GSK plc, Merck KGaA, and AstraZeneca are prominent in this space. nih.govijper.org The competitive landscape is characterized by ongoing research and development, strategic collaborations, and mergers and acquisitions aimed at strengthening product portfolios and expanding market reach. nih.govzenodo.org
Developmental trends in the corticosteroid field are focused on several key areas. There is a significant emphasis on creating new formulations with improved safety profiles and targeted delivery mechanisms to minimize systemic side effects. nih.govscispace.comoup.com This includes the development of "soft steroids," which are designed to be metabolized into inactive forms after exerting their therapeutic effect at the target site. ingentaconnect.com Additionally, research is ongoing into combination therapies, where corticosteroids are used alongside other agents to enhance efficacy and reduce the required corticosteroid dose. oup.comnih.gov A notable example is the combination of Lebrikizumab with topical corticosteroids for atopic dermatitis. nih.gov
Another critical trend is the move towards personalized medicine, where treatment is tailored to the individual patient based on biomarkers. bjbms.orghawaii.eduucsf.edu This approach aims to identify patients who are most likely to respond to corticosteroid therapy and to optimize dosing, thereby improving outcomes and reducing adverse effects. nih.govsevereasthma.org.au Research into the molecular mechanisms of corticosteroid action continues to provide insights that may lead to the development of novel anti-inflammatory treatments that mimic the beneficial effects of corticosteroids with fewer side effects. ersnet.orghawaii.edubmj.com
Within this dynamic landscape, this compound, a potent topical corticosteroid, remains a relevant therapeutic option for various inflammatory skin conditions. While extensive, large-scale clinical research specifically on the global landscape of this compound is not as prominent as for some newer agents, its established efficacy keeps it as a subject of interest in formulation and comparative effectiveness studies. taylorandfrancis.com The ongoing trends in the broader corticosteroid market, particularly those related to novel delivery systems and personalized medicine, are likely to influence the future research and application of this compound and other established corticosteroids.
Interactive Data Tables
Table 1: Global Corticosteroids Market Snapshot
| Metric | Value | Year | Source |
| Market Size | USD 5.30 Billion | 2023 | nih.gov |
| Projected CAGR | 5.49% | 2024-2030 | nih.gov |
| Leading Market | North America | 2023 | nih.govchildrensnational.org |
| Fastest Growing Market | Asia-Pacific | 2025-2030 | bjbms.org |
Table 2: Key Pharmaceutical Companies in the Corticosteroid Market
| Company | Noteworthy Involvement | Source(s) |
| Pfizer Inc. | Major player in the corticosteroids market. | nih.govijper.org |
| Novartis AG | Significant presence in the global corticosteroid market. | nih.govijper.org |
| GSK plc | Development and marketing of various corticosteroid products. | nih.govijper.orgsevereasthma.org.au |
| Merck KGaA | Active in the corticosteroid market and research. | nih.govijper.orgsevereasthma.org.au |
| AstraZeneca | A key player with a portfolio of corticosteroid medications. | nih.govijper.org |
| Eli Lilly and Company | Research on combination therapies involving corticosteroids. | nih.govbmj.com |
| Sanofi | Involved in the corticosteroid therapy market. | ijper.org |
| Cipla Inc. | A notable manufacturer in the corticosteroid space. | nih.govijper.org |
Table 3: Emerging Research and Developmental Trends in Corticosteroids
| Trend | Description | Key Research Focus | Source(s) |
| Novel Formulations | Development of new delivery systems to enhance targeted delivery and reduce side effects. | Hydrogels, nanoparticles, liposomes, "soft steroids". | ijper.orgzenodo.orgscispace.comingentaconnect.comnih.govnih.gov |
| Personalized Medicine | Tailoring corticosteroid therapy based on individual patient characteristics. | Use of biomarkers to predict treatment response and optimize dosing. | nih.govbjbms.orgnih.govhawaii.eduucsf.edusevereasthma.org.auzonmw.nlclinicbarcelona.org |
| Selective Glucocorticoid Receptor Modulators (SEGRMs) | Designing compounds that separate the anti-inflammatory effects from the metabolic side effects of corticosteroids. | Targeting specific pathways of the glucocorticoid receptor. | oup.comugent.benih.govresearchgate.netdovepress.com |
| Combination Therapies | Using corticosteroids with other drugs to improve efficacy and lower corticosteroid dosage. | Combining with biologics and other anti-inflammatory agents. | oup.comnih.gov |
| Understanding Mechanisms of Action | Elucidating the molecular pathways of corticosteroid action to identify new therapeutic targets. | Investigating gene transcription, cell signaling, and receptor biology. | ersnet.orghawaii.edubmj.comphysio-pedia.comnih.gov |
Q & A
Q. How can researchers ensure transparency and reproducibility in reporting this compound-related findings?
- Methodological Answer: Follow FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) with standardized metadata . Document experimental protocols using platforms like Protocols.io . Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
